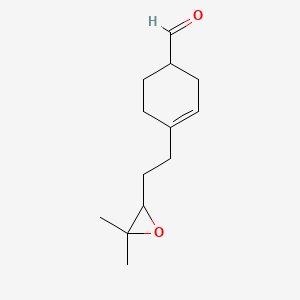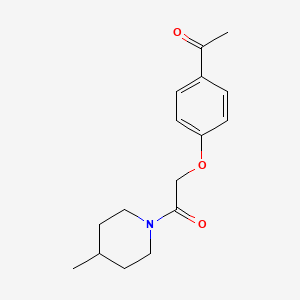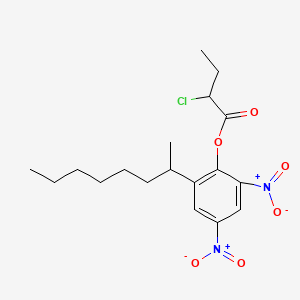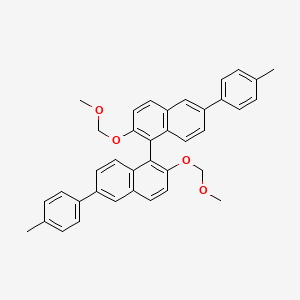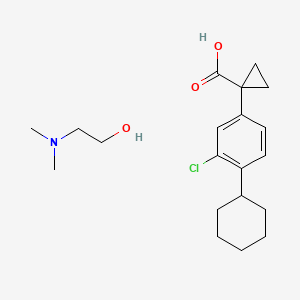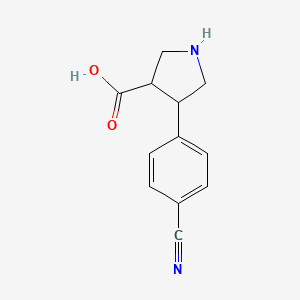![molecular formula C16H10O8 B15343220 [1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid](/img/structure/B15343220.png)
[1,1'-Biphenyl]-2,3',5,5'-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid is an organic compound that belongs to the biphenyl family. This compound consists of two benzene rings connected by a single bond, with four carboxylic acid groups attached at the 2, 3’, 5, and 5’ positions. It is a derivative of biphenyl, which is known for its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and arylboronic acids . This method is favored due to its mild reaction conditions and high yields.
Another method involves the oxidation of biphenyl derivatives. For example, the oxidation of [1,1’-Biphenyl]-2,3’,5,5’-tetramethyl can be carried out using potassium permanganate (KMnO4) in an acidic medium to yield the corresponding tetracarboxylic acid .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid typically involves large-scale oxidation processes. The use of environmentally benign oxidizing agents and catalysts is preferred to minimize the environmental impact. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, aldehydes, and various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound, consisting of two benzene rings without any substituents.
[1,1’-Biphenyl]-2,2’,5,5’-tetracarboxylic acid: A similar compound with carboxylic acid groups at different positions.
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: A derivative with only two carboxylic acid groups at the 4 and 4’ positions.
Uniqueness
[1,1’-Biphenyl]-2,3’,5,5’-tetracarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, distinguishing it from other biphenyl derivatives.
Eigenschaften
Molekularformel |
C16H10O8 |
|---|---|
Molekulargewicht |
330.24 g/mol |
IUPAC-Name |
2-(3,5-dicarboxyphenyl)terephthalic acid |
InChI |
InChI=1S/C16H10O8/c17-13(18)7-1-2-11(16(23)24)12(6-7)8-3-9(14(19)20)5-10(4-8)15(21)22/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI-Schlüssel |
AXVMJAFSQNTFDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


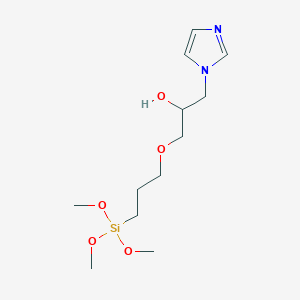
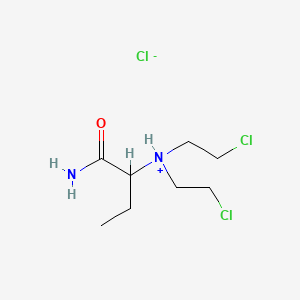
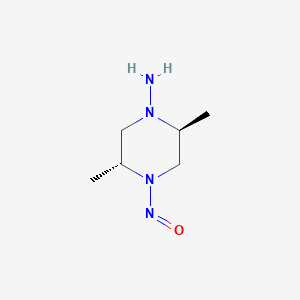
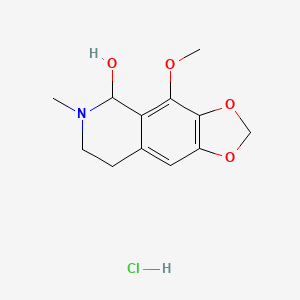


![Methyl 5-[(3-chloropyridin-2-yl)amino]-3'-(ethylsulfonyl)-4-methylbiphenyl-3-carboxylate](/img/structure/B15343185.png)
